molecular formula C20H21FN2 B14778665 2-(1-Benzyl-4-piperidyl)-2-(3-fluorophenyl)acetonitrile

2-(1-Benzyl-4-piperidyl)-2-(3-fluorophenyl)acetonitrile

Cat. No.: B14778665
M. Wt: 308.4 g/mol
InChI Key: LKRGXHHWKYXBQO-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a benzyl-substituted piperidine ring linked to a 3-fluorophenyl group via an acetonitrile bridge. Its molecular formula is C₂₁H₂₂FN₃, with a CAS number 1823865-72-0 .

Properties

Molecular Formula

C20H21FN2

Molecular Weight

308.4 g/mol

IUPAC Name

2-(1-benzylpiperidin-4-yl)-2-(3-fluorophenyl)acetonitrile

InChI

InChI=1S/C20H21FN2/c21-19-8-4-7-18(13-19)20(14-22)17-9-11-23(12-10-17)15-16-5-2-1-3-6-16/h1-8,13,17,20H,9-12,15H2

InChI Key

LKRGXHHWKYXBQO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(C#N)C2=CC(=CC=C2)F)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-4-piperidyl)-2-(3-fluorophenyl)acetonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the Benzyl Group: The benzyl group is introduced via alkylation reactions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through nucleophilic substitution reactions.

    Formation of the Acetonitrile Group: The acetonitrile group is introduced via cyanation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-4-piperidyl)-2-(3-fluorophenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems.

    Medicine: Potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-4-piperidyl)-2-(3-fluorophenyl)acetonitrile involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or ion channels. The compound may modulate the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(1-benzyl-4-piperidyl)-2-(3-fluorophenyl)acetonitrile with analogous fluorinated acetonitriles and piperidine derivatives:

Compound Name CAS Number Molecular Formula Key Substituents Notable Hazards (GHS)
This compound 1823865-72-0 C₂₁H₂₂FN₃ Benzyl-piperidine, 3-fluorophenyl H302, H315, H319, H335
Fluoro(2-fluorophenyl)acetonitrile N/A C₈H₅F₂N 2-fluorophenyl Data unavailable
Fluoro[4-(trifluoromethyl)phenyl]acetonitrile N/A C₉H₅F₄N 4-(trifluoromethyl)phenyl Data unavailable
2-(2-(Benzyloxy)-4-fluorophenyl)acetonitrile 1824265-83-9 C₁₅H₁₂FNO Benzyloxy, 4-fluorophenyl Data unavailable
(2-Cyano-3-fluorophenyl)(4-fluorophenyl)acetonitrile N/A C₁₅H₈F₂N₂ 3-fluoro and 4-fluorophenyl cyano groups Data unavailable

Key Observations :

Fluorine Position: The 3-fluoro substitution on the phenyl ring may influence electronic properties (e.g., dipole moments) differently than 2- or 4-fluoro analogs .

Hazard Profile :

  • The target compound has a well-documented hazard profile (oral, dermal, and respiratory toxicity), whereas analogs like 2-(2-(benzyloxy)-4-fluorophenyl)acetonitrile lack published safety data .

Physicochemical and Pharmacological Comparisons

Solubility and Stability :

  • Limited data exist for most compounds, but the benzyl-piperidine moiety in the target compound likely reduces aqueous solubility compared to non-piperidine analogs .
  • Fluorine Substitution : Fluorine atoms generally increase lipid solubility and metabolic stability, which may enhance blood-brain barrier penetration in drug candidates .

Challenges and Data Gaps

Ecotoxicological Data: No information is available on biodegradability, bioaccumulation, or aquatic toxicity for any of the compounds .

Long-Term Toxicity: Chronic exposure risks (e.g., carcinogenicity, mutagenicity) remain unstudied .

Synthetic Optimization : Improved yields and greener synthesis routes are needed, as current methods for related compounds achieve ~81% efficiency .

Biological Activity

2-(1-Benzyl-4-piperidyl)-2-(3-fluorophenyl)acetonitrile is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure, which includes a piperidine ring, a nitrile functional group, and a fluorinated aromatic ring, suggests significant pharmacological potential. This compound has garnered interest in medicinal chemistry due to its interactions with neurotransmitter systems, particularly those involving dopamine and norepinephrine.

PropertyValue
Molecular Formula C20H21FN2
Molecular Weight 308.4 g/mol
IUPAC Name 2-(1-benzylpiperidin-4-yl)-2-(3-fluorophenyl)acetonitrile
InChI Key LKRGXHHWKYXBQO-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1C(C#N)C2=CC(=CC=C2)F)CC3=CC=CC=C3

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent.

The compound primarily interacts with neurotransmitter receptors, particularly those associated with dopamine and norepinephrine pathways. This interaction is crucial for its potential applications in treating neurological disorders and mood-related conditions.

Pharmacological Effects

Research indicates that similar compounds exhibit the following biological activities:

  • Dopamine Reuptake Inhibition : Compounds in this class may act as dopamine reuptake inhibitors, enhancing dopaminergic signaling.
  • Anticancer Activity : Some piperidine derivatives have shown promising results in cancer therapy by inducing apoptosis in tumor cells .
  • Cholinesterase Inhibition : The presence of the piperidine moiety has been linked to dual inhibition of acetylcholinesterase and butyrylcholinesterase, which is beneficial in Alzheimer’s disease treatment .

Case Studies

  • Dopamine Modulation : A study highlighted the role of piperidine derivatives in modulating dopamine levels, which could be beneficial for disorders like ADHD and depression.
  • Cancer Research : Another investigation demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess anticancer properties .
  • Neuroprotective Effects : Research into similar piperidine compounds indicated potential neuroprotective effects through the modulation of cholinergic systems, making them candidates for further exploration in neurodegenerative diseases .

Synthesis and Production

The synthesis of this compound typically involves several organic reactions:

  • Formation of the Piperidine Ring : Through cyclization reactions starting from suitable precursors.
  • Benzyl Group Introduction : Achieved via alkylation reactions.
  • Fluorophenyl Attachment : Accomplished through nucleophilic substitution.
  • Acetonitrile Group Formation : Introduced via cyanation reactions.

These synthetic routes are crucial for optimizing yield and purity for research and potential pharmaceutical applications.

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